5-(Pentan-3-yl)oxazolidin-2-one
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Overview
Description
5-(Pentan-3-yl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-3-yl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Additionally, the synthesis of 4,5-disubstituted oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis has been reported .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for large-scale production. For instance, the modified Curtius rearrangement has been employed to produce 4,5-disubstituted oxazolidin-2-ones .
Chemical Reactions Analysis
Types of Reactions
5-(Pentan-3-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, hypervalent iodine compounds, and triazabicyclodecene . Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions are typically substituted oxazolidinones, which can have diverse applications in medicinal chemistry and other fields .
Scientific Research Applications
5-(Pentan-3-yl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Pentan-3-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the bacterial ribosome and prevent the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against a wide range of bacteria, including drug-resistant strains.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used to treat skin infections.
Contezolid: An oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
5-(Pentan-3-yl)oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry and medicinal research .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-pentan-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(4-2)7-5-9-8(10)11-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
QJKCDNOKAXXRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CNC(=O)O1 |
Origin of Product |
United States |
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